3-methylisonicotinohydrazide
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Overview
Description
3-Methylpyridine-4-carbohydrazide is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the third position and a carbohydrazide group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyridine-4-carbohydrazide typically involves the oxidation of 3-methylpyridine to form 3-methylpyridine-4-carboxylic acid, which is then reacted with hydrazine to yield the desired carbohydrazide. The reaction conditions often include heating the carboxylic acid with anhydrous hydrazine under reflux .
Industrial Production Methods: Industrial production of 3-Methylpyridine-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of zeolite catalysts in the vapor phase condensation reactions of ethanol, formaldehyde, and ammonia can produce mixtures of pyridine and methylpyridines, which are then separated and further reacted to obtain the carbohydrazide .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methylpyridine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of various materials
Mechanism of Action
The mechanism of action of 3-Methylpyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as stromelysin-1 and collagenase 3, which are involved in various biological processes. The compound’s effects are mediated through its binding to these enzymes, thereby modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
3-Methylpyridine: A precursor to 3-Methylpyridine-4-carbohydrazide, used in the synthesis of various derivatives.
4-Methylpyridine: Another positional isomer with different chemical properties and applications.
Pyridine-4-carbohydrazide: Lacks the methyl group at the third position, resulting in different reactivity and applications
Uniqueness: 3-Methylpyridine-4-carbohydrazide is unique due to the presence of both a methyl group and a carbohydrazide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
176178-87-3 |
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Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-5-4-9-3-2-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |
InChI Key |
HHZDNZXTCHLEDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)C(=O)NN |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)NN |
Origin of Product |
United States |
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